molecular formula C8H8ClNO B031378 2-Chloroacetanilide CAS No. 587-65-5

2-Chloroacetanilide

Cat. No. B031378
CAS RN: 587-65-5
M. Wt: 169.61 g/mol
InChI Key: VONWPEXRCLHKRJ-UHFFFAOYSA-N
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Patent
US08524752B2

Procedure details

A solution of aniline (9.31 g, 100 mmol) and triethylamine (15.2 g, 150 mmol) in THF (150 mL) is cooled to −40° C. before chloroacetic acid chloride (11.3 g, 100 mmol) is slowly added in portions such that the temperature does not rise above 0° C. After completion of the addition, the brown suspension is stirred at rt for 1 h. The dark purple mixture is poured onto water (300 mL) and extracted twice with EA (300 mL). The organic extracts are washed with sat. aq. NaHCO3, 0.5 N aq. HCl, followed by water, and evaporated. The brown residue is suspended in diethyl ether, filtered off, washed with additional diethyl ether and dried under high vacuum to give 2-chloro-N-phenyl-acetamide. LC-MS: tR=0.75 min, [M+1]+=170, 1H NMR (CDCl3): δ 8.22 (s br, 1H), 7.56-7.51 (m, 2H), 7.40-7.24 (m, 2H), 7.20-7.14 (m, 1H), 4.20 (s, 2H).
Quantity
9.31 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[Cl:15][CH2:16][C:17](Cl)=[O:18]>C1COCC1>[Cl:15][CH2:16][C:17]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:18]

Inputs

Step One
Name
Quantity
9.31 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
15.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
11.3 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the brown suspension is stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is slowly added in portions such that the temperature
CUSTOM
Type
CUSTOM
Details
does not rise above 0° C
ADDITION
Type
ADDITION
Details
After completion of the addition
ADDITION
Type
ADDITION
Details
The dark purple mixture is poured onto water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EA (300 mL)
WASH
Type
WASH
Details
The organic extracts are washed with sat. aq. NaHCO3, 0.5 N aq. HCl
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with additional diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC(=O)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.